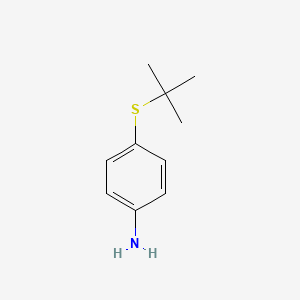

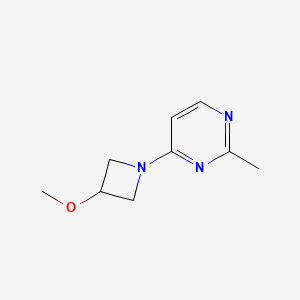

![molecular formula C16H13ClFN3O2S B2434222 5-Chlor-2-Fluor-N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamid CAS No. 1903883-88-4](/img/structure/B2434222.png)

5-Chlor-2-Fluor-N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H13ClFN3O2S and its molecular weight is 365.81. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalytische Protodeboronierung

5-Chlor-2-Fluor-N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamid: enthält einen Boronsäureester-Rest, der ihn für katalytische Protodeboronierungsreaktionen relevant macht. Im Gegensatz zur etablierten funktionalisierenden Deboronierung von Alkylboronsäureestern ist die Protodeboronierung weniger erforscht. Dennoch haben jüngste Forschungen ihr Potenzial aufgezeigt.

- Bedeutung: Diese Transformation ermöglicht die Entfernung der Borgruppe vom Boronsäureester, wodurch der entsprechende Kohlenwasserstoff entsteht. Sie wurde mit einer Matteson–CH₂–Homologisierung gekoppelt, um eine formale Anti-Markovnikov-Alkenhydromethylierung zu erreichen, eine wertvolle, aber bisher unbekannte Reaktion .

Monoarylierungsreaktionen

Der aromatische Ring der Verbindung kann an Monoarylierungsreaktionen teilnehmen, bei denen er als Reaktant dient. Diese Reaktionen sind essentiell für die Synthese verschiedener organischer Verbindungen.

- Bedeutung: Die Verbindung trägt durch palladiumkatalysierte Reaktionen zum Aufbau komplexer aromatischer Strukturen bei .

Synthese von Glyburide-Zwischenprodukt

This compound: spielt eine Rolle bei der Synthese von Glyburide, einem weit verbreiteten Antidiabetikum.

- Bedeutung: Glyburide (auch bekannt als Glibenclamid) moduliert die Insulinsekretion und wird zur Behandlung von Typ-2-Diabetes eingesetzt .

Suzuki-Miyaura-Kupplung

Die Boronsäureester-Funktionalität der Verbindung ermöglicht es ihr, an Suzuki-Miyaura-Kupplungsreaktionen teilzunehmen, einer leistungsstarken Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

- Bedeutung: Diese Kupplungsreaktion ermöglicht die Synthese von Biarylverbindungen, die Anwendungen in der Materialwissenschaft, Pharmazie und Agrochemie finden .

Formale Totalsynthese

Forscher haben diese Verbindung in der formalen Totalsynthese von Naturprodukten eingesetzt. Insbesondere trug sie zur Synthese von δ-®-Conicein und Indolidizidin 209B bei.

- Bedeutung: Diese Naturstoffe zeigen interessante biologische Aktivitäten und dienen als wertvolle Ziele für synthetische Chemiker .

Chemische Nomenklatur

Abschließend sei die systematische Benennung der Verbindung betrachtet. Gemäß den IUPAC-Regeln lautet sie 2-Chlor-1-Methyl-4-Nitrobenzol . Die Lokantenmenge ‘1,2,4’ ist gegenüber Alternativen wie ‘1-Chlor-2-Methyl-5-Nitrobenzol’ oder ‘3-Chlor-4-Methyl-1-Nitrobenzol’ bevorzugt.

Eigenschaften

IUPAC Name |

5-chloro-2-fluoro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O2S/c1-9-20-15-11(4-7-24-15)16(23)21(9)6-5-19-14(22)12-8-10(17)2-3-13(12)18/h2-4,7-8H,5-6H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZWQODCKLWJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=C(C=CC(=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

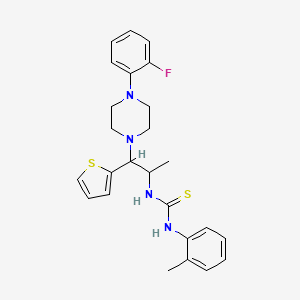

![N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2434142.png)

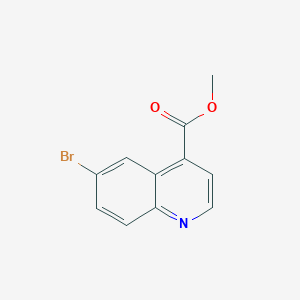

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)

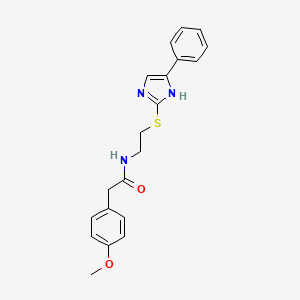

![N-(furan-2-ylmethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2434152.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2434153.png)

![3-fluoro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2434155.png)

![1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine](/img/structure/B2434158.png)